Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate
Overview
Description
Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an ethyl ester group, a benzamido group, and a dimethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate typically involves a multi-step process:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with an appropriate benzoyl chloride to form the benzamido intermediate.
Introduction of the Dimethylsulfamoyl Group: The benzamido intermediate is then reacted with dimethylsulfamoyl chloride in the presence of a base such as triethylamine to introduce the dimethylsulfamoyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or amides.
Scientific Research Applications
Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial or antifungal agent due to the presence of the sulfonamide group.
Material Science: The compound is explored for its use in the synthesis of polymers and advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit the activity of enzymes involved in folic acid synthesis. This inhibition can lead to antibacterial effects by preventing the growth and replication of bacteria.
Comparison with Similar Compounds
Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate can be compared with other sulfonamide compounds such as:
Sulfamethoxazole: A widely used antibacterial agent.
Sulfadiazine: Another sulfonamide with antibacterial properties.
Ethyl 4-aminobenzoate: A related compound with similar structural features but lacking the sulfonamide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzamido and dimethylsulfamoyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 4-[[4-(dimethylsulfamoyl)benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-4-25-18(22)14-5-9-15(10-6-14)19-17(21)13-7-11-16(12-8-13)26(23,24)20(2)3/h5-12H,4H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNKOQIOIQUCJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362035 | |
Record name | Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5921-66-4 | |
Record name | Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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